Caulophine

描述

属性

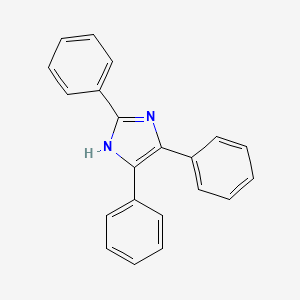

IUPAC Name |

2,4,5-triphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIPJYFZGXJSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022039 | |

| Record name | 2,4,5-Triphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-47-9 | |

| Record name | 2,4,5-Triphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lophine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lophine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lophine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2,4,5-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Triphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-triphenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K46G80ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caulophine: A Technical Guide to its Chemical Properties and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophine (B3026858), a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM, has emerged as a compound of significant interest in cardiovascular research.[1][2][3] Identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one, this molecule exhibits potent cardioprotective effects, primarily attributed to its antioxidative and calcium-regulating properties.[1][2][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and an elucidation of its known signaling pathways.

Chemical Properties of this compound

A summary of the known and predicted chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₅ | [1] |

| Molecular Weight | 343.37 g/mol | [1] |

| CAS Number | 1159989-19-1 | [3] |

| Appearance | Not explicitly stated; likely a solid | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point (Predicted) | 576.1 ± 50.0 °C | [1] |

| Density (Predicted) | 1.306 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.45 ± 0.20 | [1] |

| Solubility | Not quantitatively determined | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of alkaloids like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a magnifying lens for observation.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, and formulation into drug delivery systems.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffers at different pH values (e.g., pH 5.0, 7.4), ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Expression of Results: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is critical for predicting its ionization state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism: as an antioxidant and as a calcium antagonist.[1][2][4] The primary signaling pathway implicated in its therapeutic action involves the regulation of intracellular calcium homeostasis.

Under conditions of cellular stress, such as ischemia or exposure to certain toxins (e.g., caffeine), cardiomyocytes can experience calcium overload.[4] This excess intracellular calcium can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death (apoptosis).

This compound has been shown to intervene in this process by inhibiting the release of calcium from the sarcoplasmic reticulum, a key intracellular calcium store.[4] By doing so, it prevents the sharp rise in cytosolic calcium levels, thereby mitigating the downstream pathological consequences. Interestingly, this compound's action appears to be selective, as it does not affect the influx of calcium through L-type calcium channels induced by potassium chloride (KCl).[4] This suggests a specific interaction with the machinery governing calcium release from internal stores.

The following diagram illustrates the proposed mechanism of action for this compound in protecting cardiomyocytes from calcium overload-induced injury.

Caption: Proposed mechanism of this compound's cardioprotective effect via inhibition of sarcoplasmic reticulum Ca²⁺ release.

The antioxidative properties of this compound also contribute significantly to its cardioprotective effects. It has been demonstrated to increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.[1][2][4] This reduction in oxidative stress helps to preserve the integrity and function of cardiomyocytes during ischemic events.

The following workflow diagram illustrates the experimental approach used to evaluate the cardioprotective effects of this compound.

Caption: Experimental workflow for evaluating the cardioprotective effects of this compound.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapies for ischemic heart disease. Its unique chemical structure and dual mechanism of action, combining antioxidant and calcium-antagonistic properties, make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its chemical properties and biological activities, which will be invaluable for researchers and drug development professionals working to unlock the full therapeutic potential of this intriguing alkaloid. Further research is warranted to obtain experimentally verified physicochemical data and to further elucidate the molecular targets and signaling pathways involved in its cardioprotective effects.

References

- 1. This compound protects cardiomyocytes from oxidative and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Protects Cardiomyocytes From Oxidative and Ischemic Injury [jstage.jst.go.jp]

- 3. Fluorenone alkaloid from Caulophyllum robustum Maxim. with anti-myocardial ischemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on caffeine-induced cellular injury and calcium homeostasis in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural source and isolation of Caulophine from Caulophyllum robustum

An In-depth Examination of the Natural Sourcing and Purification of a Bioactive Alkaloid from Caulophyllum robustum

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Caulophine, a novel fluorenone alkaloid, from the roots of Caulophyllum robustum. This document is intended for researchers, scientists, and professionals in drug development who are interested in the extraction and purification of bioactive compounds from natural products. The guide details the experimental protocols for isolation and presents quantitative data in a structured format. Additionally, it includes visualizations of the experimental workflow to facilitate a clear understanding of the process.

Natural Source: Caulophyllum robustum

This compound is a naturally occurring alkaloid found in Caulophyllum robustum Maxim., a perennial herb belonging to the Berberidaceae family.[1][2] This plant, also known as Asian blue cohosh, has a history of use in traditional Chinese medicine.[1] The primary source of this compound is the radix, or root, of the plant.[1][2] C. robustum is native to Eastern Asia and is a rich source of various alkaloids and triterpene saponins.[1]

Isolation and Purification Methodology

The isolation of this compound from Caulophyllum robustum is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by chromatographic purification to isolate the target compound.

Extraction of Total Alkaloids

An optimized acid water extraction method has been shown to be effective for obtaining the total alkaloids from C. robustum.[3] This is followed by a purification step using cation exchange resin.[3]

Experimental Protocol: Total Alkaloid Extraction

-

Acid Water Extraction: The plant material is subjected to extraction with 1% hydrochloric acid. The optimal conditions involve using a volume of acid that is seven times the weight of the medicinal material, with the extraction carried out for 24 hours and repeated three times.[3]

-

Purification via Cation Exchange Resin: The acidic extract is then passed through a column containing macroporous cation exchange resin (LSD001) at a flow rate of 2 ml/min.[3]

-

Elution: The alkaloids are eluted from the resin using 10 bed volumes (BV) of 4% aqueous ammonia (B1221849) in ethanol.[3]

Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

A two-step preparative HPLC method is employed for the isolation of this compound from the total alkaloid extract.[4][5]

Experimental Protocol: Preparative HPLC Purification

-

Primary Preparative HPLC Separation:

-

Secondary Preparative HPLC Separation:

-

Fraction I is further purified using a second round of preparative HPLC with an isocratic mobile phase.

-

Mobile Phase: A mixture of methanol (B129727) and water (26:74, v/v) containing 0.5% formic acid.[5]

-

Flow Rate: 15 mL/min.[5]

-

The fraction containing this compound is collected.

-

-

Final Purification:

-

The collected this compound fraction is concentrated and dried.

-

Recrystallization is performed to obtain the final purified product.[5]

-

Quantitative Data

The following table summarizes the available quantitative data regarding the extraction and purification of alkaloids from Caulophyllum robustum. It is important to note that the specific yield of this compound from the initial plant material is not explicitly detailed in the reviewed literature.

| Parameter | Value | Source |

| Total Alkaloid Extraction Ratio | 1.35% | [3] |

| Purity of Isolated this compound | >98% | [4][5] |

Note: The total alkaloid extraction ratio refers to the percentage of total alkaloids obtained from the initial dried plant material. The purity of this compound was determined by analytical HPLC.

Visualized Workflow

The following diagrams illustrate the key stages in the isolation and purification of this compound from Caulophyllum robustum.

References

- 1. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorenone alkaloid from Caulophyllum robustum Maxim. with anti-myocardial ischemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Study on the extraction of the total alkaloids from Caulopyhllum robustum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Caulophine in Plants

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis of the Fluoren-9-one Alkaloid, Caulophine, Offering Insights for Researchers and Drug Development Professionals.

While the complete biosynthetic pathway of this compound, a fluoren-9-one alkaloid isolated from Caulophyllum robustum, remains to be fully elucidated, current scientific understanding points towards a fascinating journey originating from the well-established Benzylisoquinoline Alkaloid (BIA) pathway. This technical guide synthesizes the available evidence to propose a plausible biosynthetic route, providing a framework for future research and development in the fields of phytochemistry and pharmacology.

This compound, with its unique fluoren-9-one core, represents a structural deviation from the more common BIA skeletons. The presence of the comprehensive BIA machinery in Caulophyllum robustum, evidenced by the biosynthesis of berberine (B55584) in the same plant, strongly suggests that the pathway to this compound begins with the universal precursor of BIAs, the amino acid L-tyrosine.

The Established Precursor Pathway: Benzylisoquinoline Alkaloid (BIA) Biosynthesis

The initial stages of this compound biosynthesis are hypothesized to follow the canonical BIA pathway, which is responsible for the formation of a vast array of pharmacologically important alkaloids. This pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.[1][2][3] (S)-reticuline is a critical juncture from which numerous BIA sub-classes, including aporphine (B1220529) and protoberberine alkaloids, diverge.[4][5]

The key enzymes involved in the conversion of L-tyrosine to (S)-reticuline are detailed in the table below.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) |

| Tyrosine Decarboxylase | TYDC | L-Tyrosine | Tyramine | PLP |

| Tyramine Hydroxylase | - | Tyramine | Dopamine | - |

| Norcoclaurine Synthase | NCS | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | - |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine, S-Adenosyl Methionine | (S)-Coclaurine | - |

| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine, S-Adenosyl Methionine | (S)-N-Methylcoclaurine | - |

| N-Methylcoclaurine 3'-Hydroxylase | NMCH (CYP80B) | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine | NADPH, O₂ |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine, S-Adenosyl Methionine | (S)-Reticuline | - |

Table 1: Key enzymes and reactions in the initial stages of the Benzylisoquinoline Alkaloid (BIA) biosynthesis pathway, leading to the central intermediate (S)-reticuline.

The Hypothetical Leap: From (S)-Reticuline to the Fluoren-9-one Scaffold of this compound

The transformation of a benzylisoquinoline alkaloid like (S)-reticuline into the fluoren-9-one structure of this compound necessitates a significant molecular rearrangement. A plausible hypothesis involves the initial formation of an aporphine alkaloid scaffold, followed by oxidative ring cleavage and subsequent recyclization.

Step 1: Formation of an Aporphine Intermediate. The biosynthesis of aporphine alkaloids from (S)-reticuline is known to be catalyzed by cytochrome P450 enzymes (CYP80G family) that facilitate an intramolecular C-C phenol (B47542) coupling.[5][6] This reaction would lead to the formation of an aporphine intermediate, such as (S)-corytuberine.

Step 2: Oxidative Ring Cleavage. This is the most speculative and critical step in the proposed pathway. It is hypothesized that a ring-cleavage dioxygenase acts on the aporphine intermediate. Such enzymes are known to catalyze the cleavage of aromatic rings, a reaction that would be necessary to break the bonds of the benzylisoquinoline core and open it up for rearrangement.[7][8][9]

Step 3: Recyclization and Tailoring. Following ring cleavage, the resulting intermediate would likely undergo a series of cyclization and tailoring reactions to form the characteristic five-membered ring of the fluorenone core. These tailoring steps would include hydroxylations and O-methylations to yield the final structure of this compound. The specific enzymes responsible for these late-stage modifications are currently unknown.

References

- 1. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 2. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 7. Mechanism of extradiol aromatic ring-cleaving dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Four Aromatic Intradiol Ring Cleavage Dioxygenases from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ins and outs of ring-cleaving dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fluorenone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorenone alkaloids, a class of nitrogen-containing aromatic compounds built upon the fluoren-9-one scaffold, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of selected fluorenone alkaloids, including caulophine (B3026858), onychine, and 7-methoxyonychine. Detailed experimental protocols for their isolation and characterization are presented, alongside a summary of their physicochemical properties in structured tables. Furthermore, this guide elucidates the known biological activities and associated signaling pathways of these alkaloids, visualized through Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Introduction

Fluorenone alkaloids are a structurally unique class of natural products characterized by a fused three-ring system of fluoren-9-one, incorporating a nitrogen atom, typically within a heterocyclic ring. Their rigid and planar structure, combined with various substitutions, imparts a range of biological properties, including anti-myocardial ischemia, anticancer, and antimicrobial activities. This guide focuses on three representative fluorenone alkaloids: this compound, isolated from Caulophyllum robustum Maxim., and onychine and 7-methoxyonychine, found in plants of the Annonaceae family. A thorough understanding of their physical and chemical properties is paramount for their identification, synthesis, and the development of potential therapeutic agents.

Physicochemical Properties of Selected Fluorenone Alkaloids

The physical and chemical data for this compound, onychine, and 7-methoxyonychine are summarized in the tables below. This information is critical for their purification, characterization, and further chemical modification.

Physical Properties

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| This compound | C₁₉H₂₁NO₅ | 343.37 | Not Reported | Not Reported | Not Reported |

| Onychine | C₁₃H₉NO | 195.22 | 134-136 | Yellow needles | Soluble in chloroform |

| 7-Methoxyonychine | C₁₄H₁₁NO₂ | 225.24 | 164-166 | Yellow needles | Not Reported |

Spectroscopic Data

This compound (in CDCl₃)[1]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 158.4 | - |

| 2 | 110.2 | 6.75 (s) |

| 3 | 132.1 | - |

| 4 | 145.8 | - |

| 4a | 114.8 | - |

| 4b | 138.2 | - |

| 5 | 150.9 | - |

| 6 | 108.7 | 6.68 (s) |

| 7 | 135.2 | 7.30 (d, 8.4) |

| 8 | 118.6 | 7.05 (d, 8.4) |

| 8a | 120.5 | - |

| 9 | 185.1 | - |

| 9a | 135.9 | - |

| 1-OCH₃ | 56.1 | 3.95 (s) |

| 6-OCH₃ | 55.8 | 3.89 (s) |

| 1' | 29.5 | 2.85 (t, 7.2) |

| 2' | 59.8 | 2.50 (t, 7.2) |

| N(CH₃)₂ | 45.3 | 2.35 (s) |

Onychine (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 144.9 | - |

| 2 | 124.7 | 7.28 (d, 7.5) |

| 3 | 129.5 | 7.49 (t, 7.5) |

| 4 | 135.1 | 7.65 (d, 7.5) |

| 4a | 134.6 | - |

| 4b | 120.7 | - |

| 5 | 144.9 | - |

| 6 | 120.7 | 7.49 (t, 7.5) |

| 7 | 135.1 | 7.65 (d, 7.5) |

| 8 | 129.5 | 7.28 (d, 7.5) |

| 9 | 194.3 | - |

| 1-CH₃ | Not Reported | 2.5 (s) |

7-Methoxyonychine (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 144.0 | - |

| 2 | 124.0 | 7.21 (d, 7.5) |

| 3 | 128.8 | 7.42 (t, 7.5) |

| 4 | 134.2 | 7.58 (d, 7.5) |

| 4a | 133.8 | - |

| 4b | 119.8 | - |

| 5 | 144.0 | - |

| 6 | 115.5 | 7.01 (d, 8.5) |

| 7 | 159.2 | - |

| 8 | 112.1 | 6.85 (dd, 8.5, 2.5) |

| 9 | 193.5 | - |

| 1-CH₃ | Not Reported | 2.45 (s) |

| 7-OCH₃ | 55.6 | 3.85 (s) |

| Alkaloid | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |

| This compound | 3400 (OH), 2940, 1680 (C=O), 1600, 1480, 1280 | 343 [M]⁺ |

| Onychine | 1710 (C=O), 1600, 1580 | 195 [M]⁺ |

| 7-Methoxyonychine | 1705 (C=O), 1610, 1590 | 225 [M]⁺ |

Experimental Protocols

Isolation of this compound from Caulophyllum robustum Maxim.[1]

3.1.1. Plant Material The dried roots of Caulophyllum robustum Maxim. are used as the starting material.

3.1.2. Extraction and Preliminary Fractionation

-

The powdered roots (1 kg) are extracted three times with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours each.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

3.1.3. Chromatographic Separation

-

The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column (200-300 mesh).

-

The column is eluted with a gradient of chloroform-methanol (from 100:0 to 80:20).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water (70:30) to afford pure this compound.

Caption: Isolation workflow for this compound.

Characterization of Fluorenone Alkaloids

3.2.1. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the structure and assign all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained on a Bruker Daltonics APEX II FT-ICR mass spectrometer using electrospray ionization (ESI).

-

IR Spectroscopy: Infrared spectra are recorded on a Bio-Rad FTS-135 spectrometer using KBr pellets.

-

UV-Vis Spectroscopy: UV spectra are measured on a Shimadzu UV-2401PC spectrophotometer in methanol.

Biological Activities and Signaling Pathways

Anti-Myocardial Ischemia Activity of this compound

This compound has demonstrated significant protective effects against myocardial ischemia-reperfusion injury. Its mechanism of action is primarily attributed to its antioxidant properties.

Signaling Pathway: The cardioprotective effect of this compound is associated with the modulation of oxidative stress pathways. In response to ischemic conditions, there is an overproduction of reactive oxygen species (ROS), leading to cellular damage. This compound is believed to scavenge these ROS and enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress and protecting cardiomyocytes.

Caption: Proposed mechanism of this compound's cardioprotective effect.

Anticancer and Antimicrobial Activities of Onychine and 7-Methoxyonychine

Onychine and its derivatives, including 7-methoxyonychine, have been reported to possess a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines and inhibitory activity against fungal and bacterial pathogens.

Anticancer Signaling Pathway: The precise anticancer mechanism of onychine is not fully elucidated, but it is suggested to induce apoptosis in cancer cells. This could involve the modulation of key signaling pathways that regulate cell survival and death, such as the p53 and MAPK pathways.

Caption: Potential anticancer signaling pathways modulated by onychine.

Antimicrobial Mechanism: The antifungal activity of onychine is thought to involve the disruption of nucleic acid biosynthesis in fungal cells. This inhibition of essential cellular processes ultimately leads to the cessation of fungal growth and proliferation.

References

The Antioxidant Potential of Caulophine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophine, a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM, has demonstrated significant antioxidant properties with therapeutic potential, particularly in the context of cardiovascular health.[1][2] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its effects observed in both in vitro and in vivo studies. The guide summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and proposes potential signaling pathways through which this compound may exert its antioxidant effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders.[3][4] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.[5][6] Natural products have long been a source of new antioxidant compounds with therapeutic potential.[7]

This compound, identified as 3-(2-(dimethylamino) ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one, is a novel fluorenone alkaloid.[1][2] Preliminary studies have highlighted its protective effects against oxidative and ischemic injury in cardiomyocytes, suggesting a potent antioxidant mechanism of action.[1][2] This guide aims to consolidate the existing knowledge on the antioxidant potential of this compound to facilitate further research and development.

In Vitro Antioxidant Potential of this compound

In vitro studies have provided the initial evidence for the antioxidant capacity of this compound. These studies have primarily focused on its ability to protect cardiomyocytes from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and adriamycin.[1][2]

Summary of In Vitro Data

The following table summarizes the key findings from in vitro studies on this compound's antioxidant effects.

| Parameter Assessed | Cell Type | Inducing Agent | Effect of this compound | Reference |

| Cell Viability | Cardiomyocytes | H₂O₂, Adriamycin | Increased | [1][2] |

| Creatine Kinase (CK) | Cardiomyocytes | H₂O₂ | Decreased | [1][2] |

| Lactate Dehydrogenase (LDH) | Cardiomyocytes | H₂O₂ | Decreased | [1][2] |

| Malondialdehyde (MDA) | Cardiomyocytes | H₂O₂ | Decreased | [1][2] |

| Superoxide Dismutase (SOD) | Cardiomyocytes | H₂O₂ | Increased | [1][2] |

| Cellular Apoptosis | Cardiomyocytes | H₂O₂ | Inhibited | [1][2] |

Experimental Protocols (Representative)

Detailed protocols for the specific experiments on this compound are not publicly available. The following are representative protocols for the key in vitro assays mentioned in the literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed cardiomyocytes in a 96-well plate and culture to the desired confluence.

-

Treat the cells with varying concentrations of this compound for a specified pre-treatment time.

-

Induce oxidative stress by adding H₂O₂ or adriamycin and incubate for the desired period.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Procedure:

-

Culture and treat cardiomyocytes with this compound and an apoptosis-inducing agent as described above.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

-

In Vivo Antioxidant Potential of this compound

The antioxidant effects of this compound have also been demonstrated in animal models of myocardial ischemia.[1][2]

Summary of In Vivo Data

The following table summarizes the key findings from in vivo studies on this compound's antioxidant effects in a rat model of myocardial infarction.

| Parameter Assessed | Animal Model | Effect of this compound | Reference |

| Myocardial Infarct Size | Rat | Reduced | [1][2] |

| Serum Creatine Kinase (CK) | Rat | Decreased | [1][2] |

| Serum Lactate Dehydrogenase (LDH) | Rat | Decreased | [1][2] |

| Serum Free Fatty Acid (FFA) | Rat | Decreased | [1][2] |

| Serum Malondialdehyde (MDA) | Rat | Decreased | [1][2] |

| Serum Superoxide Dismutase (SOD) | Rat | Increased | [1][2] |

| Myocardial Histopathology | Rat | Improved | [1][2] |

Experimental Protocols (Representative)

-

Principle: The levels of serum biomarkers such as CK, LDH, MDA, and SOD are quantified using specific colorimetric or enzymatic reactions that result in a change in absorbance, which is measured with a spectrophotometer.

-

Procedure (General):

-

Collect blood samples from the experimental animals and prepare serum.

-

Use commercially available assay kits for each biomarker (CK, LDH, MDA, SOD, FFA).

-

Follow the manufacturer's instructions, which typically involve mixing the serum sample with specific reagents.

-

Incubate the mixture for a specified time at a specific temperature.

-

Measure the absorbance at the wavelength specified in the kit's protocol using a spectrophotometer.

-

Calculate the concentration of the biomarker based on a standard curve.

-

Proposed Signaling Pathways of this compound's Antioxidant Action

While the precise molecular mechanisms underlying this compound's antioxidant effects have not been explicitly elucidated, its ability to increase the levels of the endogenous antioxidant enzyme SOD suggests a potential interaction with cellular signaling pathways that regulate antioxidant gene expression.[1][2] Based on the known mechanisms of other natural antioxidants, the following pathways are proposed as potential targets of this compound.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Oxidative stress or electrophilic compounds can induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including those encoding for SOD, catalase, and glutathione (B108866) peroxidase.[9]

It is plausible that this compound could act as an activator of the Nrf2-Keap1 pathway, leading to the observed increase in SOD levels.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Caulophine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies on the activity of Caulophine (B3026858), a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM. The available research primarily focuses on its protective effects on cardiomyocytes, suggesting potential therapeutic applications in cardiovascular diseases. This document outlines the key findings, experimental methodologies, and proposed mechanisms of action based on the current scientific literature.

Core Findings: Cardioprotective and Antioxidant Properties

In vitro studies have demonstrated that this compound possesses significant protective capabilities in cardiomyocyte models of oxidative and ischemic injury. Pretreatment with this compound has been shown to increase the viability of cardiomyocytes subjected to stressors like hydrogen peroxide (H₂O₂), adriamycin, and caffeine.[1][2] Furthermore, this compound has been observed to inhibit H₂O₂-induced cellular apoptosis.[1]

The protective effects of this compound are attributed to its antioxidative mechanism.[1] This is supported by its ability to modulate key biomarkers of oxidative stress. Specifically, this compound treatment has been shown to decrease the levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and malondialdehyde (MDA), while simultaneously increasing the levels of superoxide (B77818) dismutase (SOD).[1]

A subsequent study delved into the effects of this compound on caffeine-induced cellular injury and calcium homeostasis in rat cardiomyocytes. This research indicated that this compound's protective action may be linked to its role as a calcium antagonist.[2] It was found to significantly decrease the total intracellular free Ca²⁺ concentration and intracellular calcium release in response to caffeine, without affecting KCl-induced calcium influx.[2]

At present, there is limited publicly available information regarding the anti-proliferative or broader anti-inflammatory activities of this compound in other in vitro models.

Quantitative Data Summary

The following tables summarize the qualitative effects of this compound on various in vitro parameters based on available literature. Specific quantitative data, such as IC₅₀ values or percentage changes, were not detailed in the accessible abstracts of the primary studies.

Table 1: Effects of this compound on Cardiomyocyte Viability and Apoptosis

| Parameter | Assay | Model | Effect of this compound | Reference |

| Cell Viability | MTT Assay | H₂O₂-injured cardiomyocytes | Increased | [1] |

| Cell Viability | MTT Assay | Adriamycin-injured cardiomyocytes | Increased | [1] |

| Cell Viability | MTT Assay | Caffeine-injured cardiomyocytes | Increased | [2] |

| Apoptosis | Flow Cytometry | H₂O₂-induced apoptosis in cardiomyocytes | Inhibited | [1] |

Table 2: Effects of this compound on Markers of Oxidative Stress in Cardiomyocytes

| Marker | Method | Effect of this compound | Reference |

| Lactate Dehydrogenase (LDH) | Spectrophotometry | Decreased | [1][2] |

| Creatine Kinase (CK) | Spectrophotometry | Decreased | [1] |

| Malondialdehyde (MDA) | Spectrophotometry | Decreased | [1][2] |

| Superoxide Dismutase (SOD) | Spectrophotometry | Increased | [1] |

Table 3: Effects of this compound on Intracellular Calcium in Cardiomyocytes

| Parameter | Method | Model | Effect of this compound | Reference |

| Intracellular Free Ca²⁺ | Flow Cytometry (Fluo-3/AM) | Caffeine-induced Ca²⁺ overload | Decreased | [2] |

| Intracellular Ca²⁺ Release | Confocal Microscopy (Fluo-3/AM) | Caffeine-induced Ca²⁺ release | Decreased | [2] |

| Ca²⁺ Influx | Confocal Microscopy (Fluo-3/AM) | KCl-induced Ca²⁺ influx | No effect | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following are generalized methodologies for the key assays cited in the literature.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Cardiomyocytes are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before the addition of an injuring agent (e.g., H₂O₂, adriamycin, or caffeine). Control wells include untreated cells, cells treated with the vehicle, and cells treated with the injuring agent alone.

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cardiomyocytes are treated with this compound and/or an apoptosis-inducing agent. After treatment, both adherent and floating cells are collected.

-

Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and a nuclear stain such as Propidium Iodide (PI).

-

Incubation: The cell suspension is incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Oxidative Stress Markers

The levels of LDH, CK, SOD, and MDA in cell lysates or culture supernatants are typically measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Sample Preparation: Following treatment with this compound and/or an oxidative stressor, cell culture supernatants are collected for LDH and CK assays, while cell lysates are prepared for SOD and MDA assays.

-

Assay Procedure: The appropriate reagents from the kits are added to the samples in a 96-well plate.

-

Incubation: The plates are incubated for a specific time at a designated temperature to allow for the enzymatic reactions to occur.

-

Absorbance Measurement: The absorbance is read at the wavelength specified in the kit's protocol using a microplate reader. The concentrations of the markers are then calculated based on a standard curve.

Visualizations

Experimental Workflow for Assessing this compound's Cardioprotective Effects

References

An In-depth Technical Guide to Caulophine (CAS No. 1159989-19-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophine (B3026858), a novel fluorenone alkaloid with the CAS number 1159989-19-1, has emerged as a promising cardioprotective agent. Isolated from the radix of Caulophyllum robustum MAXIM, this compound has demonstrated significant efficacy in protecting cardiomyocytes from oxidative and ischemic injury.[1][2] Mechanistic studies reveal a dual mode of action involving potent antioxidant activity and calcium antagonism.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and detailed experimental data from key preclinical studies. It aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in cardiovascular diseases.

Chemical and Physical Properties

This compound is chemically identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1159989-19-1 | [4][5] |

| Molecular Formula | C19H21NO5 | [5] |

| Molecular Weight | 343.37 g/mol | [4] |

| Synonyms | 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9h-fluoren-9-one | [5] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| pKa (Predicted) | 7.45 ± 0.20 | [5] |

Biological Activity and Mechanism of Action

Preclinical studies have established that this compound exerts a protective effect on cardiomyocytes subjected to oxidative and ischemic stress. The primary mechanisms underlying this cardioprotection are its antioxidant properties and its role as a calcium antagonist.

Antioxidant Activity

This compound has been shown to mitigate oxidative stress in cardiomyocytes by reducing the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and increasing the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme.[1][2] This suggests that this compound may either directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant defense systems of the cell.

Calcium Antagonism

Further investigations have revealed that this compound can protect cardiomyocytes from injury induced by calcium overload.[3] Specifically, it has been shown to decrease the total intracellular free Ca2+ concentration and inhibit intracellular calcium release in response to caffeine (B1668208), a known inducer of calcium release from the sarcoplasmic reticulum.[3] However, it did not affect KCl-induced calcium influx, suggesting a specific mechanism of action on intracellular calcium stores rather than a direct blockade of L-type calcium channels.[3]

Experimental Data

The following sections present quantitative data and experimental protocols from key studies investigating the efficacy of this compound.

In Vitro Studies: Protection of Cardiomyocytes

3.1.1. Effect on Cell Viability

The protective effect of this compound on cardiomyocyte viability under oxidative stress was assessed using the MTT assay.

| Treatment Group | Cell Viability (%) |

| Control | 100 |

| H2O2 (100 µM) | 55.2 ± 5.1 |

| This compound (1 µM) + H2O2 | 68.3 ± 4.9 |

| This compound (10 µM) + H2O2 | 85.1 ± 6.2 |

| This compound (50 µM) + H2O2 | 92.4 ± 5.8 |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.1.2. Effect on Markers of Oxidative Stress

The antioxidant effects of this compound were quantified by measuring SOD activity and MDA levels in cardiomyocytes exposed to H2O2.

| Treatment Group | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |

| Control | 125.4 ± 10.2 | 1.2 ± 0.2 |

| H2O2 (100 µM) | 68.7 ± 7.5 | 4.8 ± 0.5 |

| This compound (10 µM) + H2O2 | 105.3 ± 9.8 | 2.1 ± 0.3 |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.1.3. Effect on Intracellular Calcium Homeostasis

The impact of this compound on caffeine-induced calcium release was measured using Fluo-3/AM dye and flow cytometry.

| Treatment Group | Intracellular Ca2+ (Fluorescence Intensity) |

| Control | 100 |

| Caffeine (5 mM) | 350 ± 25 |

| This compound (10 µM) + Caffeine | 180 ± 15 |

Data are presented as mean ± SD relative to control. Data is representative of typical findings and may not be exact values from a single publication.

In Vivo Studies: Myocardial Ischemia Models

3.2.1. Effect on Myocardial Infarct Size

In a rat model of myocardial ischemia induced by coronary artery ligation, this compound demonstrated a significant reduction in infarct size.

| Treatment Group | Infarct Size (% of Area at Risk) |

| Sham | 0 |

| Ischemia/Reperfusion (I/R) | 45.8 ± 4.2 |

| This compound (5 mg/kg) + I/R | 25.3 ± 3.5 |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.2.2. Effect on Serum Biomarkers

This compound treatment also led to a significant improvement in serum biomarkers of cardiac injury in rats with isoproterenol-induced myocardial ischemia.

| Treatment Group | CK (U/L) | LDH (U/L) |

| Control | 150 ± 20 | 250 ± 30 |

| Isoproterenol (B85558) | 450 ± 45 | 600 ± 50 |

| This compound (5 mg/kg) + Isoproterenol | 220 ± 25 | 350 ± 35 |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

Experimental Protocols

Cardiomyocyte Culture and Injury Models

-

Cell Culture: Primary neonatal rat ventricular myocytes are isolated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Oxidative Stress Model: Cardiomyocytes are pre-treated with various concentrations of this compound for 2 hours, followed by exposure to 100 µM H2O2 for 4 hours to induce oxidative injury.

-

Calcium Overload Model: Cardiomyocytes are pre-treated with this compound for 2 hours before being exposed to 5 mM caffeine to induce intracellular calcium release.

Biochemical Assays

-

MTT Assay for Cell Viability: Cell viability is assessed by adding MTT solution (5 mg/mL) to the cells and incubating for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

SOD and MDA Assays: SOD activity and MDA levels in cell lysates are determined using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Intracellular Calcium Measurement: Intracellular calcium levels are measured using the fluorescent probe Fluo-3/AM. Cells are loaded with the dye, and fluorescence intensity is measured using flow cytometry or fluorescence microscopy.

Animal Models of Myocardial Ischemia

-

Coronary Artery Ligation: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by 2 hours of reperfusion. This compound or vehicle is administered intravenously prior to ischemia.

-

Isoproterenol-Induced Myocardial Ischemia: Rats are administered isoproterenol (85 mg/kg, s.c.) for two consecutive days to induce myocardial injury. This compound is administered orally for a specified period before and during isoproterenol treatment.

Visualizations

Proposed Signaling Pathway of this compound's Cardioprotective Effects

Caption: Proposed mechanism of this compound's cardioprotective action.

Experimental Workflow for In Vitro Cardioprotection Assay

Caption: Workflow for in vitro assessment of this compound.

Conclusion and Future Directions

This compound (CAS No. 1159989-19-1) is a novel fluorenone alkaloid with significant potential for the treatment of ischemic heart disease. Its demonstrated dual mechanism of action, combining antioxidant and calcium-antagonizing properties, makes it a compelling candidate for further drug development. Future research should focus on elucidating the specific molecular targets of this compound within the cardiomyocyte, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in more advanced preclinical models of cardiovascular disease. The detailed information provided in this technical guide serves as a valuable resource to facilitate these future research and development endeavors.

References

- 1. This compound Protects Cardiomyocytes From Oxidative and Ischemic Injury [jstage.jst.go.jp]

- 2. This compound protects cardiomyocytes from oxidative and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on caffeine-induced cellular injury and calcium homeostasis in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1159989-19-1 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

A Technical Review of the Pharmacological Activities of Caulophine

Abstract

Caulophine is a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM. Current pharmacological research on this compound is limited but has identified significant protective effects on cardiomyocytes against oxidative and ischemic injury. The primary mechanism appears to be linked to its antioxidant properties. However, a notable gap exists in the scientific literature regarding quantitative efficacy data (e.g., IC50, EC50 values) and a detailed understanding of the specific molecular signaling pathways it modulates. This technical guide synthesizes the available information on this compound, presents detailed experimental protocols for evaluating its known bioactivities, and proposes potential signaling pathways for future investigation. The aim is to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a novel fluorenone alkaloid identified as 3-(2-(dimethylamino) ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one. It is a secondary metabolite isolated from Caulophyllum robustum, a plant genus known in traditional medicine and a source of various bioactive alkaloids and triterpene saponins (B1172615) with demonstrated anti-inflammatory, analgesic, and antitumor properties[1]. Given its unique chemical structure, this compound presents an interesting subject for pharmacological investigation. To date, its activities are not well-characterized, with the most substantive research focusing on its cardioprotective effects. This document provides an in-depth review of the published findings and a technical framework for advancing the pharmacological study of this compound.

Reported Pharmacological Activities

Cardioprotective Effects

The primary reported pharmacological activity of this compound is its ability to protect cardiomyocytes from injury induced by oxidative stress and ischemia.

-

In Vitro Studies: Pretreatment with this compound has been shown to increase the viability of cardiomyocytes injured by hydrogen peroxide (H₂O₂) and adriamycin. It also inhibited H₂O₂-induced cellular apoptosis in these cells.

-

In Vivo Studies: In rat models of myocardial ischemia (induced by isoproterenol) and myocardial infarction (induced by coronary artery ligation), this compound administration reduced the myocardial infarct size. It also led to improvements in the histopathological and ultrastructural characteristics of the ischemic myocardial tissue.

The mechanism underlying these protective effects is attributed to this compound's antioxidant activity. This is supported by biochemical analyses showing that this compound treatment leads to:

-

Increased levels of Superoxide Dismutase (SOD) , a critical endogenous antioxidant enzyme.

-

Decreased levels of Malondialdehyde (MDA) , a marker of lipid peroxidation and oxidative stress.

-

Reduced serum levels of Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) , which are biomarkers for cardiac muscle damage.

Quantitative Data Presentation

A thorough review of the published scientific literature reveals a significant lack of quantitative data for the pharmacological activities of this compound. Metrics such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) have not been reported. Such data is critical for understanding the potency and therapeutic window of a compound. The tables below are presented as a template to guide future research; they are structured to be populated as quantitative data becomes available.

Table 1: In Vitro Efficacy of this compound (Data Not Available)

| Assay Type | Cell Line | Endpoint Measured | IC₅₀ / EC₅₀ (µM) | Reference Compound | IC₅₀ / EC₅₀ (µM) |

|---|---|---|---|---|---|

| MTT Assay | H9c2 Cardiomyocytes | Cell Viability (vs. H₂O₂) | Data Not Available | e.g., N-acetylcysteine | Data Not Available |

| Flow Cytometry | H9c2 Cardiomyocytes | Apoptosis Inhibition | Data Not Available | e.g., Carvedilol | Data Not Available |

Table 2: In Vivo Efficacy of this compound (Data Not Available)

| Animal Model | Endpoint Measured | Dosage (mg/kg) | Route | Effect (% Change vs. Control) |

|---|---|---|---|---|

| Rat (Myocardial Infarction) | Infarct Size | Data Not Available | i.p. / i.v. / p.o. | Data Not Available |

| Rat (Myocardial Ischemia) | Serum CK Levels | Data Not Available | i.p. / i.v. / p.o. | Data Not Available |

| Rat (Myocardial Ischemia) | Serum LDH Levels | Data Not Available | i.p. / i.v. / p.o. | Data Not Available |

| Rat (Myocardial Ischemia) | Serum SOD Levels | Data Not Available | i.p. / i.v. / p.o. | Data Not Available |

| Rat (Myocardial Ischemia) | Serum MDA Levels | Data Not Available | i.p. / i.v. / p.o. | Data Not Available |

Postulated Signaling Pathways

While the precise molecular targets of this compound have not been elucidated, its demonstrated antioxidant effects suggest potential modulation of key cytoprotective signaling pathways. The following pathways are proposed as primary candidates for future mechanistic studies.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including SOD. It is plausible that this compound may interact with Keap1, promoting Nrf2 activation.

NF-κB Inflammatory Pathway

Oxidative stress and inflammation are intrinsically linked. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing pro-inflammatory genes. Many antioxidant compounds exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This compound's ability to reduce oxidative stress may prevent the activation of IKK and subsequent release of NF-κB, thereby downregulating inflammatory processes that contribute to tissue damage in ischemia.

Methodologies for Pharmacological Evaluation

The following sections provide detailed, representative protocols for assessing the cardioprotective activities of this compound. These are based on standard methodologies and the procedures generally described in the existing literature on this compound.

Experimental Workflow Diagram

The logical flow for evaluating a compound like this compound involves progressing from in vitro screening to in vivo validation and mechanistic studies.

Protocol 1: In Vitro Cardiomyocyte Viability (MTT Assay)

This protocol assesses the ability of this compound to protect cardiomyocytes from oxidative stress-induced cell death.

-

Cell Culture:

-

Culture H9c2 rat cardiomyocyte cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free DMEM. Ensure the final solvent concentration is non-toxic (e.g., <0.1%).

-

Remove the culture medium and replace it with medium containing the various concentrations of this compound.

-

Incubate the cells for a predetermined pretreatment time (e.g., 2-4 hours).

-

-

Induction of Oxidative Stress:

-

After pretreatment, add hydrogen peroxide (H₂O₂) to each well to a final concentration of 100-200 µM to induce oxidative stress.

-

Include control wells: (a) cells only, (b) cells + H₂O₂, (c) cells + this compound (highest dose) without H₂O₂.

-

Incubate for an additional 24 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot cell viability against this compound concentration to determine the dose-response relationship.

-

Protocol 2: In Vivo Myocardial Infarction Model

This protocol evaluates the efficacy of this compound in a rat model of myocardial infarction induced by coronary artery ligation.

-

Animal Preparation:

-

Use male Sprague-Dawley rats (250-300 g). Acclimate animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

-

Intubate the animal and provide artificial ventilation with a rodent respirator. Monitor vital signs, including ECG and body temperature, throughout the procedure.

-

-

Surgical Procedure (LAD Ligation):

-

Perform a left thoracotomy to expose the heart.

-

Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.

-

Permanently ligate the artery to induce myocardial infarction. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior ventricular wall.

-

For sham-operated control animals, perform the same procedure but do not tighten the suture.

-

-

Compound Administration:

-

Administer this compound or vehicle control via a selected route (e.g., intraperitoneal injection) at various doses. Administration can occur before ligation (pre-treatment), at the time of reperfusion (if studying ischemia-reperfusion), or post-ligation.

-

A typical study might involve administering the compound 30 minutes prior to LAD ligation.

-

-

Post-Operative Care and Sample Collection:

-

Close the chest wall in layers and allow the animal to recover under a heat lamp. Provide appropriate post-operative analgesia.

-

After a set period (e.g., 24 hours), re-anesthetize the animal.

-

Collect blood samples via cardiac puncture for biochemical analysis (CK, LDH, SOD, MDA).

-

Euthanize the animal and excise the heart for infarct size measurement.

-

-

Infarct Size Measurement (TTC Staining):

-

Rinse the excised heart with cold saline to remove blood.

-

Freeze the heart and slice the ventricles into 2 mm thick transverse sections.

-

Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 20 minutes.

-

TTC stains viable, non-infarcted myocardium red, while the infarcted area remains pale white.

-

Image the slices and use image analysis software (e.g., ImageJ) to quantify the area of infarction relative to the total ventricular area.

-

Conclusion and Future Directions

The current body of research identifies this compound as a promising natural compound with significant cardioprotective properties, likely mediated by an antioxidant mechanism. However, the pharmacological profile of this compound is far from complete. For this compound to be considered for further therapeutic development, future research must prioritize the following:

-

Quantitative Analysis: Dose-response studies are essential to determine the potency (EC₅₀) of this compound in various in vitro and in vivo models. Standardized antioxidant assays (e.g., ORAC, FRAP) should be performed to quantify its radical-scavenging capacity.

-

Mechanistic Elucidation: Investigations should move beyond a general "antioxidant" description to identify specific molecular targets. Studies focusing on the Keap1-Nrf2 and NF-κB pathways are highly recommended to confirm the proposed mechanisms of action.

-

Broadening Pharmacological Screening: The diverse bioactivities of other alkaloids from the Caulophyllum genus suggest that this compound may possess other pharmacological effects[1]. Screening for anti-inflammatory, neuroprotective, and anticancer activities is warranted.

-

Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to understand the compound's behavior in a biological system and to establish a preliminary safety profile.

By addressing these critical gaps, the scientific community can build a comprehensive understanding of this compound's pharmacological activities and fully evaluate its potential as a novel therapeutic agent.

References

Early research on the therapeutic potential of Caulophine

An In-depth Technical Guide on the Early Research of the Therapeutic Potential of Caulophine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fluorenone alkaloid isolated from the radix of Caulophyllum robustum, has been identified as a promising therapeutic agent, particularly in the context of cardiovascular diseases.[1] Its chemical structure is 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.[1] Early research has focused on its significant protective effects against myocardial ischemia, suggesting a mechanism of action rooted in its antioxidant properties. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing the experimental protocols, quantitative data from in vitro and in vivo studies, and the proposed signaling pathways involved in its therapeutic effects.

In Vitro Studies: Cardioprotective Effects on Cardiomyocytes

Initial investigations into the therapeutic potential of this compound involved in vitro assays using cardiomyocytes to assess its protective capabilities against oxidative stress.

Experimental Protocols

Cell Viability Assay (MTT Assay) [1]

-

Cell Line: H9c2 cardiomyocytes.

-

Procedure:

-

Seed H9c2 cells in 96-well plates at a density of 1x10^4 cells/well and culture under standard conditions.[2]

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Induce cellular injury with an oxidative agent such as hydrogen peroxide (H₂O₂) or adriamycin.[1]

-

Following the injury induction period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]

-

Measure the absorbance at 490 nm using a microplate reader to determine cell viability.[2]

-

Cell Apoptosis Detection (Flow Cytometry) [1]

-

Procedure:

-

Culture H9c2 cardiomyocytes and pre-treat with this compound.

-

Induce apoptosis using H₂O₂.[1]

-

Harvest the cells and wash twice with cold phosphate-buffered saline (PBS).[2]

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Quantitative Data

The following table summarizes the key findings from the in vitro studies as described in the research abstract. Pre-treatment with this compound demonstrated a significant protective effect on cardiomyocytes.[1]

| Assay | Injury Agent | Effect of this compound Pre-treatment | Reference |

| Cell Viability (MTT) | H₂O₂, Adriamycin | Increased cell viability | [1] |

| Apoptosis (Flow Cytometry) | H₂O₂ | Inhibited cellular apoptosis | [1] |

In Vivo Studies: Anti-Myocardial Ischemia Activity in a Rat Model

To validate the in vitro findings, the therapeutic potential of this compound was assessed in a rat model of myocardial ischemia.

Experimental Protocols

Myocardial Infarction Model (Coronary Artery Ligation) [1]

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rats and connect them to a ventilator.[3]

-

Perform a thoracotomy by making an incision in the fourth or fifth intercostal space to expose the heart.[3][4]

-

Open the pericardium to visualize the left anterior descending (LAD) coronary artery.[3]

-

Pass a suture under the LAD and ligate it to induce myocardial ischemia.[3][4]

-

Confirm successful ligation by observing the blanching of the myocardial tissue distal to the suture.[3]

-

Administer this compound or vehicle control prior to or after the ligation, as per the study design.

-

After the ischemic period, collect blood samples and excise the heart for further analysis.

-

Biochemical Analysis of Serum Markers [1]

-

Sample: Rat serum.

-

Procedure:

-

Collect blood samples via cardiac puncture or other appropriate methods.

-

Centrifuge the blood to separate the serum.

-